

## **Introduction to MTHFD2 as a Therapeutic Target**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Mthfd2-IN-3 |           |  |  |  |
| Cat. No.:            | B12399992   | Get Quote |  |  |  |

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a crucial role in the folate-mediated one-carbon metabolism pathway.[1] This pathway is essential for the synthesis of nucleotides and amino acids, which are vital for rapidly proliferating cells.[1] MTHFD2 is highly expressed in embryonic and various cancer cells but is notably absent in most healthy adult tissues.[2][3] This differential expression pattern makes MTHFD2 an attractive and selective target for cancer therapy, with the potential for minimal side effects.[4] Overexpression of MTHFD2 is associated with poor prognosis in several cancers, including breast, lung, and colorectal cancer.[2]

Inhibition of MTHFD2 disrupts the one-carbon metabolism, leading to the depletion of purines and thymidylate, which are essential for DNA synthesis and replication.[5] This disruption can induce replication stress and ultimately lead to cancer cell death.[6] Consequently, the development of potent and selective MTHFD2 inhibitors has become a significant focus in anticancer drug discovery.[2]

## **Discovery of MTHFD2 Inhibitors**

The discovery of MTHFD2 inhibitors has primarily been advanced through high-throughput screening (HTS) and structure-based drug design (SBDD).

A notable example is the discovery of DS44960156, a selective MTHFD2 inhibitor with a tricyclic coumarin scaffold.[4] This compound was identified through an initial HTS campaign using a thermal shift assay, which led to the discovery of a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative as a screening hit.[4] Subsequent optimization, guided by SBDD, resulted in the development of DS44960156.[4]



Further structure-activity relationship (SAR) studies on the tricyclic coumarin scaffold led to the discovery of DS18561882, a more potent and orally available MTHFD2 inhibitor.[7] The optimization process involved investigating substituents on the coumarin core to enhance inhibitory activity and cell permeability.[7]

## **Quantitative Data of MTHFD2 Inhibitors**

The following table summarizes the inhibitory activities of key MTHFD2 inhibitors against MTHFD2 and its cytosolic isozyme MTHFD1, highlighting their potency and selectivity.

| Compound<br>Name | MTHFD2 IC50<br>(μM)  | MTHFD1 IC50<br>(μM) | Selectivity<br>(MTHFD1/MTH<br>FD2) | Reference |
|------------------|----------------------|---------------------|------------------------------------|-----------|
| DS44960156       | 1.6                  | >30                 | >18-fold                           | [8][9]    |
| DS18561882       | 0.0063               | 0.57                | ~90-fold                           | [7][10]   |
| LY345899         | 0.663                | 0.096               | ~0.14-fold                         | [4]       |
| Carolacton       | Ki in nM range       | Ki in nM range      | -                                  | [2]       |
| TH9619           | Biochemically active | -                   | -                                  | [5]       |

## **Synthesis of MTHFD2 Inhibitors**

While specific, step-by-step synthesis protocols for proprietary compounds like DS44960156 and DS18561882 are not fully disclosed in the public domain, the literature provides a general overview of their synthetic strategies.

The synthesis of the tricyclic coumarin scaffold of DS44960156 and DS18561882 likely involves a multi-step process. Based on the structure, a plausible synthetic route would start with a substituted phenol and involve reactions such as Pechmann condensation to form the coumarin ring system, followed by the construction of the fused piperidine ring. Further modifications of the scaffold would then be carried out to introduce various substituents to optimize potency and pharmacokinetic properties. The development of these compounds involved creating derivatives to explore the structure-activity relationship.[4]



# **Experimental Protocols**MTHFD2 Inhibition Assay (Enzymatic)

This protocol is a generalized representation based on methodologies described in the literature.[11]

Objective: To determine the in vitro inhibitory activity of a test compound against the MTHFD2 enzyme.

#### Materials:

- Recombinant human MTHFD2 enzyme
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
- Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
- Cofactor: NAD+
- · Test compound dissolved in DMSO
- Detection reagent (e.g., a reagent that measures NADH production)
- 384-well microplates

#### Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add a small volume of the diluted test compound or DMSO (as a negative control) to the wells of a 384-well plate.
- Add the MTHFD2 enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding a mixture of the substrate (CH2-THF) and cofactor (NAD+).



- Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.
- Stop the reaction and add the detection reagent to measure the amount of NADH produced.
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

## **Cell-Based Growth Inhibition Assay**

Objective: To assess the effect of an MTHFD2 inhibitor on the proliferation of cancer cells.

#### Materials:

- Cancer cell line known to overexpress MTHFD2 (e.g., MDA-MB-231 breast cancer cells)
- Cell culture medium and supplements
- · Test compound dissolved in DMSO
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well cell culture plates

#### Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified period (e.g., 72-96 hours).
- At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for a short period to allow the signal to stabilize.
- Measure the luminescence or fluorescence signal using a plate reader.



 Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) value.

## **Signaling Pathways and Mechanisms of Action**

MTHFD2 inhibitors exert their anticancer effects by disrupting the one-carbon metabolic pathway, which has downstream consequences on various cellular processes.

The inhibition of MTHFD2 leads to a depletion of formate, which is a crucial one-carbon unit for de novo purine synthesis.[5] This purine depletion results in a lack of essential building blocks for DNA and RNA synthesis, thereby arresting cell proliferation.[5]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]







- 3. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Introduction to MTHFD2 as a Therapeutic Target].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399992#discovery-and-synthesis-of-mthfd2-in-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com